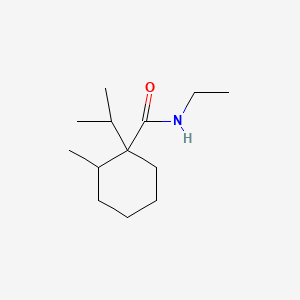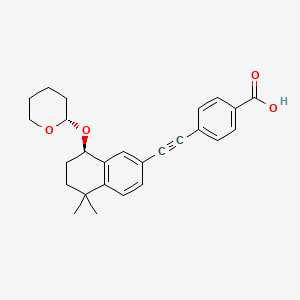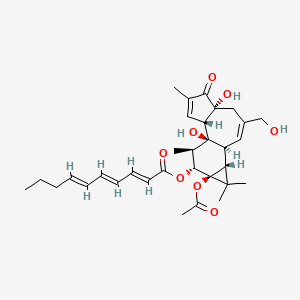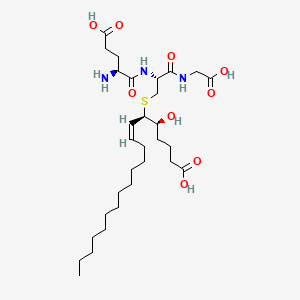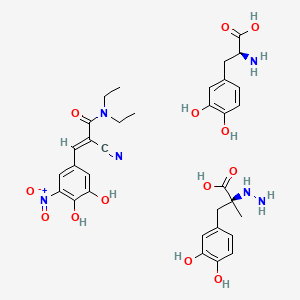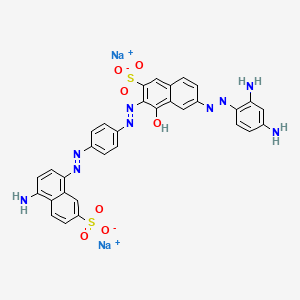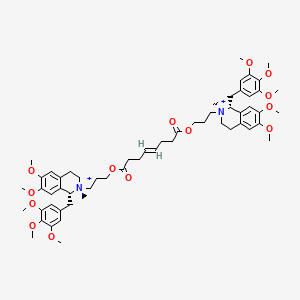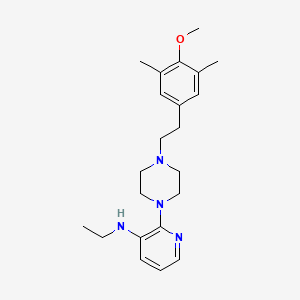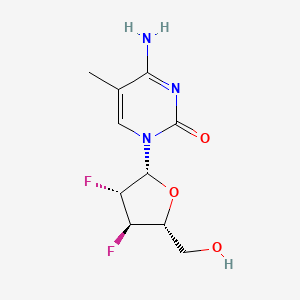
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine is a synthetic nucleoside analog It is structurally similar to cytosine, a component of DNA, but with modifications that make it a valuable compound in various scientific fields
Métodos De Preparación
The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves several steps:
Starting Materials: The synthesis typically begins with commercially available sugars and cytosine derivatives.
Fluorination: The introduction of fluorine atoms at specific positions on the sugar moiety is a critical step. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a cytosine base through a glycosylation reaction, often using Lewis acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Researchers use this compound to study DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential as an antiviral and anticancer agent. Studies have shown that it can inhibit the replication of certain viruses and the growth of cancer cells.
Industry: In the pharmaceutical industry, it is explored for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves its incorporation into DNA. Once incorporated, it disrupts the normal DNA synthesis process, leading to the termination of DNA chain elongation. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparación Con Compuestos Similares
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs:
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine: Similar in structure but with a thymine base instead of cytosine.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil: Contains a uracil base, used in different therapeutic contexts.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine: A closely related compound with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which confer unique biological activity and therapeutic potential.
Propiedades
Número CAS |
132776-23-9 |
|---|---|
Fórmula molecular |
C10H13F2N3O3 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O3/c1-4-2-15(10(17)14-8(4)13)9-7(12)6(11)5(3-16)18-9/h2,5-7,9,16H,3H2,1H3,(H2,13,14,17)/t5-,6-,7+,9-/m1/s1 |
Clave InChI |
HAFFSVHKXUYWPX-JAGXHNFQSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


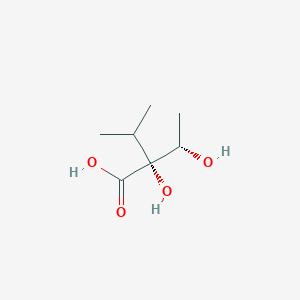
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
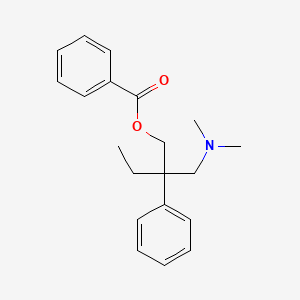
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

